molecular formula C29H30N2O4S B12767842 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate CAS No. 84964-50-1

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate

Cat. No.: B12767842
CAS No.: 84964-50-1
M. Wt: 502.6 g/mol
InChI Key: KHOVIDFLDPENDN-WLHGVMLRSA-N
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Description

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its neuroleptic properties and is often studied for its potential therapeutic effects in treating psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with different pharmacological properties .

Scientific Research Applications

3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate involves its interaction with specific molecular targets in the brain. It primarily acts on dopamine receptors, modulating neurotransmitter activity and exerting its neuroleptic effects. The compound may also interact with other receptors, such as serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-3,7-difluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
  • Octoclothepin
  • Dehydroclothepin

Comparison

Compared to these similar compounds, 3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate exhibits unique pharmacological properties due to its specific molecular structure. Its interaction with dopamine receptors and other molecular targets distinguishes it from other neuroleptic agents, potentially offering different therapeutic benefits and side effect profiles .

Properties

CAS No.

84964-50-1

Molecular Formula

C29H30N2O4S

Molecular Weight

502.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-methyl-4-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperazine

InChI

InChI=1S/C25H26N2S.C4H4O4/c1-26-13-15-27(16-14-26)21-11-12-23-24(17-21)28-18-20-9-5-6-10-22(20)25(23)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-12,17,25H,13-16,18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KHOVIDFLDPENDN-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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